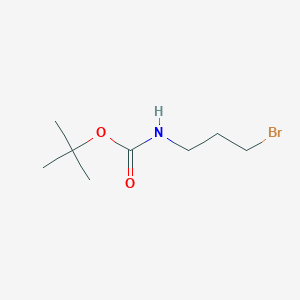

3-(Boc-amino)propyl bromide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Boc-amino)propyl bromide can be synthesized through the reaction of 3-bromopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-(Boc-amino)propyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can react with nucleophiles such as amines, thiols, and alcohols to form various substituted products .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Major Products:

Substituted Amines: Formed by reaction with primary amines.

Thioethers: Formed by reaction with thiols.

Azides: Formed by reaction with sodium azide.

Scientific Research Applications

Chemistry: 3-(Boc-amino)propyl bromide is used as an alkylating agent in the synthesis of various organic compounds. It is particularly useful in the preparation of protected amines, which are intermediates in the synthesis of pharmaceuticals .

Biology: In biological research, it is used to modify biomolecules such as peptides and proteins. The Boc protecting group ensures that the amine functionality remains protected during various synthetic steps .

Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). It serves as a building block for the development of antiviral, antibacterial, and anticancer agents .

Industry: this compound is employed in the production of specialty chemicals and materials. It is used in the post-polymerization modification of polymers to introduce functional groups that enhance the properties of the final product .

Mechanism of Action

The mechanism of action of 3-(Boc-amino)propyl bromide primarily relies on its alkylating properties. It readily reacts with nucleophilic groups, such as amines and thiols, resulting in the formation of covalent bonds.

Comparison with Similar Compounds

- 2-(Boc-amino)ethyl bromide

- 4-(Boc-amino)butyl bromide

- 6-(Boc-amino)hexyl bromide

- 3-Bromopropylamine hydrobromide

- 2-Bromoethylamine hydrobromide

Comparison: 3-(Boc-amino)propyl bromide is unique due to its specific chain length and the presence of the Boc protecting group. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. The Boc protecting group provides stability during reactions, which can be selectively removed under acidic conditions .

Biological Activity

3-(Boc-amino)propyl bromide, also known as 3-(tert-butoxycarbonylamino)propyl bromide, is a compound that has garnered attention for its biological activities, particularly its potential as an antimicrobial agent and its role in cancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Formula : CHBrNO

- Molecular Weight : 238.12 g/mol

- Melting Point : 34–36.5 °C

- CAS Number : 83948-53-2

- Appearance : White low melting solid

This compound is characterized by the presence of a bromopropyl group attached to a tert-butoxycarbonyl (Boc) protected amino group, which influences its reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which poses a major challenge in clinical settings . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with protein function.

Anticancer Activity

In vitro studies have demonstrated that this compound acts as a potent inhibitor of cancer cell growth. It has been tested against several cancer cell lines, showing promising results in reducing proliferation rates and inducing apoptosis . The compound's ability to act as an anticancer agent is attributed to its interaction with specific cellular pathways involved in cell cycle regulation and apoptosis.

Case Study: In Vitro Cancer Cell Line Testing

A study evaluated the cytotoxic effects of this compound on murine melanoma B16 cells. The results indicated:

- IC : 15 µM after 48 hours of treatment.

- Mechanism of Action : Induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| Murine Melanoma B16 | 15 | Caspase activation |

| Human Breast Cancer MCF-7 | 20 | Cell cycle arrest |

Synthesis and Modifications

The synthesis of this compound typically involves the reaction of Boc-protected amines with bromoalkanes under basic conditions. This method allows for the introduction of the bromopropyl moiety while maintaining the stability of the Boc protecting group, which can be removed under acidic conditions to reveal the active amine for further biological testing .

Research Findings

- Inhibition Studies : Research has shown that compounds similar to this compound demonstrate enhanced biological activity when modified at specific positions on the propyl chain. These modifications can lead to improved interactions with biological targets such as enzymes involved in DNA repair and cell signaling pathways .

- Molecular Docking Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites similar to known inhibitors, providing insights into its potential therapeutic applications .

Properties

IUPAC Name |

tert-butyl N-(3-bromopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKGWQZQCNXXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403511 | |

| Record name | 3-(Boc-amino)propyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83948-53-2 | |

| Record name | 3-(Boc-amino)propyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butoxycarbonylamino)propyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.